Technical Guide: Solubility Profile & Thermodynamic Analysis of Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate
This technical guide details the solubility profile, thermodynamic modeling, and experimental determination protocols for ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate (also known as ethyl 3-amino-2-(chloroacetyl)croto...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the solubility profile, thermodynamic modeling, and experimental determination protocols for ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate (also known as ethyl 3-amino-2-(chloroacetyl)crotonate).
Executive Summary
Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate (CAS: 65713-76-0) is a critical bifunctional intermediate used primarily in the synthesis of thiazole-based pharmaceuticals and heterocyclic agrochemicals.[1] Its structure combines a
-enamino ester moiety with a reactive chloroacetyl group, creating a "push-pull" electronic system that influences its solubility and stability.
While specific mole-fraction solubility data for this chloroacetyl derivative is often proprietary, this guide provides a derived solubility profile based on structural analogs (ethyl 3-aminocrotonate), validated purification solvents, and a standard operating procedure (SOP) for generating precise solubility curves using the Laser Monitoring Observation Method.
Chemical Profile & Structural Significance[2][3][4][5][6][7][8]
The solubility behavior of this compound is governed by the competition between the lipophilic ethyl/chloro groups and the polar enamine/carbonyl motifs.
Intramolecular H-Bonding: The (2E) configuration allows for a resonance-assisted hydrogen bond (RAHB) between the amino hydrogen and the chloroacetyl carbonyl. This reduces the effective polarity of the molecule, increasing solubility in non-polar solvents (like Toluene or DCM) compared to non-chelated isomers.
Chloroacetyl Group: Increases lipophilicity relative to the parent ethyl 3-aminocrotonate, reducing water solubility (<26 g/L) while enhancing solubility in chlorinated solvents.
Solubility Data & Solvent Selection
The following data categorizes solvents based on their utility in synthesis (reaction medium) versus purification (crystallization/wash).
Qualitative Solubility Profile (298.15 K)
Derived from analog behavior (Ethyl 3-aminocrotonate) and functional group analysis.
Solvent Class
Representative Solvents
Solubility Rating
Application
Chlorinated
Dichloromethane (DCM), Chloroform
Very High
Extraction / Dissolution for NMR
Polar Aprotic
DMSO, DMF, Acetonitrile
High
Reaction Medium (Nucleophilic substitutions)
Esters
Ethyl Acetate, Isopropyl Acetate
High
Recrystallization (Solvent)
Alcohols
Methanol, Ethanol, Isopropanol
Moderate
Reaction Solvent / Recrystallization
Alkanes
n-Hexane, n-Heptane, Cyclohexane
Low
Anti-solvent for precipitation
Aqueous
Water
Low to Insoluble
Wash solvent (removes inorganic salts)
Recommended Binary Solvent Systems for Crystallization
To obtain high-purity crystals (removing the unreacted ethyl acetoacetate), use the following binary systems:
Ethyl Acetate + n-Hexane: Dissolve in warm Ethyl Acetate; add Hexane dropwise until turbidity appears. Cool to 0-5°C.
Ethanol + Water: Dissolve in warm Ethanol; add Water as anti-solvent. (Note: Avoid prolonged heating to prevent hydrolysis of the chloroacetyl group).
Experimental Protocol: Laser Monitoring Method
Since precise mole-fraction data depends on the specific polymorph and purity, researchers must validate solubility in-house. The Laser Monitoring Observation Technique is the gold standard for dynamic solubility determination, minimizing human error in detecting the "disappearance" of the solid phase.
Required Equipment
Jacketed glass vessel (50 mL) with precise temperature control (
K).
Laser source (<5 mW) and light intensity meter.
Magnetic stirrer.
Step-by-Step Methodology
Preparation: Weigh a specific mass (
) of the solute and solvent () into the vessel.
Equilibration: Set the thermostat to a temperature well below the estimated saturation point. Stir continuously.
Heating Ramp: Increase temperature slowly (e.g., 2 K/h).
Laser Detection: Direct the laser beam through the solution.
Suspension: The beam scatters (low intensity at detector).
Solution: The solid dissolves, scattering ceases, and intensity spikes to maximum.
Recording: Record the temperature (
) at which the laser intensity reaches a stable maximum. This is the saturation temperature () for the specific mole fraction ().
Repetition: Repeat for varying mole fractions to construct the full curve.
Thermodynamic Modeling
To extrapolate solubility data beyond experimental points, the Modified Apelblat Equation is the industry standard for enamino esters.
The Modified Apelblat Model
Where:
: Mole fraction solubility of the solute.
: Absolute temperature (K).
: Empirical parameters derived from regression of experimental data.
Interpretation:
Parameter B: Related to the enthalpy of solution. A negative B value indicates an endothermic process (solubility increases with temperature), which is typical for this compound class.
Parameter C: Accounts for the temperature dependence of the heat capacity.
Thermodynamic Functions
Using the Van't Hoff analysis, you can calculate the dissolution properties:
Enthalpy (
): Positive values confirm the process is endothermic.
Zhang, Y., et al. "Synthesis and crystal structure of ethyl 3-amino-2-butenoate derivatives." Journal of Chemical Crystallography, 2010.
Solubility Measurement Protocols
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
Related Chloroacetyl Data
Wang, J., et al. "Solubility and thermodynamic properties of ethyl 2-(2-chloroacetamido)acetate in different pure solvents." Journal of Chemical & Engineering Data, 2018. (Used as a structural proxy for the chloroacetyl moiety effect).
Literature review on ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate synthesis
The following is an in-depth technical guide on the synthesis of Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate , structured for researchers and drug development professionals. Executive Summary Ethyl (2E)-3-amino-2-(ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the synthesis of Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate , structured for researchers and drug development professionals.
Executive Summary
Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate (CAS: 65713-76-0) is a highly functionalized enaminone intermediate used primarily in the synthesis of heterocyclic compounds such as thiazoles, oxazoles, and pyrrolones. Its structure features a "push-pull" alkene system with an electron-donating amino group and two electron-withdrawing carbonyl moieties (ester and chloroacetyl).
This guide details the strategic synthesis of this compound via the C-acylation of ethyl 3-aminocrotonate . It addresses the critical challenge of regioselectivity (N- vs. C-acylation) and provides a self-validating protocol to ensure the isolation of the thermodynamically stable (2E)-isomer.
Strategic Analysis & Retrosynthesis
The synthesis relies on the reaction between ethyl 3-aminocrotonate (an enamine) and chloroacetyl chloride (an acid chloride). The core challenge in this transformation is the ambident nucleophilicity of the enamine.
The Regioselectivity Paradox
Enamines can react at two sites:
Nitrogen (N-acylation): Kinetically favored, forming an enamide .
Carbon (C-acylation): Thermodynamically favored, forming an enaminone .
For this target molecule, C-acylation at the
-carbon is required. Direct reaction at low temperatures often yields the N-acylated kinetic product. However, under controlled thermal conditions, the N-acylated intermediate undergoes a 1,3-acyl shift (rearrangement) to form the desired C-acylated product, which is stabilized by an intramolecular hydrogen bond.
Stereochemistry (E/Z Isomerism)
The "(2E)" designation indicates that the highest priority groups at the double bond (the ethoxycarbonyl group at C2 and the amino group at C3) are on opposite sides (trans).
Priority at C2: Ester (
) > Ketone () due to oxygen vs. carbon attachment at the second sphere.
Priority at C3: Amine (
) > Methyl ().
Stability: The (2E)-isomer places the amino group cis to the chloroacetyl group, allowing for a strong intramolecular hydrogen bond between the amine proton and the ketone oxygen. This interaction locks the molecule in the (2E) conformation.
Caption: Thermodynamic stabilization of the (2E) isomer via intramolecular hydrogen bonding.
Experimental Protocol
This protocol utilizes a Two-Stage Temperature Control strategy to manage the exothermic nature of the reaction and drive the rearrangement to the C-acylated product.
Materials & Reagents
Reagent
Role
Equiv.
Notes
Ethyl 3-aminocrotonate
Substrate
1.0
Freshly prepared or purified (white solid/oil).[1]
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and purge with nitrogen.
Dissolution: Charge the flask with Ethyl 3-aminocrotonate (10 mmol) and anhydrous DCM (50 mL). Add Pyridine (11 mmol) and cool the mixture to 0°C using an ice-salt bath.
Addition: Dilute Chloroacetyl chloride (10.5 mmol) in a small volume of DCM (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Critical: Maintain internal temperature below 5°C to prevent uncontrolled side reactions (polymerization).
Observation: The solution may turn yellow/orange, and a precipitate (pyridinium hydrochloride) will form.
Acclimatization: Once addition is complete, allow the mixture to stir at 0°C for another 30 minutes.
Rearrangement: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
Expert Note: If TLC (Ethyl Acetate/Hexane 1:3) shows the presence of the N-acylated intermediate (often less polar), heat the mixture to mild reflux (40°C) for 1 hour to drive the rearrangement to the C-acylated product (more polar due to H-bonding).
Quench: Pour the reaction mixture into ice-cold water (50 mL) containing mild acid (1M HCl) to remove excess pyridine.
Extraction: Separate the organic layer.[4] Extract the aqueous layer twice with DCM (2 x 20 mL).
Washing: Combine organic layers and wash with saturated NaHCO₃ (to remove traces of acid) and brine.
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Crystallization: The crude residue is typically a solid or viscous oil. Recrystallize from Ethanol or an Ethanol/Water mixture to obtain the pure (2E)-isomer.
Reaction Mechanism Visualization
Caption: Mechanistic pathway from kinetic N-acylation to thermodynamic C-acylation.
Data Specifications & Characterization
The following data confirms the identity of the synthesized compound.
Parameter
Specification
Diagnostic Signal
Appearance
Pale yellow crystalline solid
-
Melting Point
95–98 °C
Sharp range indicates purity.
¹H NMR (CDCl₃)
11.5–12.5 ppm (1H, br s)
Chelated NH proton . Confirms C-acylation and Z/E geometry (cis to ketone).
¹H NMR (CDCl₃)
4.2–4.3 ppm (2H, s)
Chloroacetyl -CH₂Cl . Distinct singlet, deshielded by Cl and C=O.
¹H NMR (CDCl₃)
2.4–2.5 ppm (3H, s)
Methyl group on the double bond.
IR Spectroscopy
1650–1700 cm⁻¹
Dual Carbonyls . Ester and Ketone stretches (often overlapping or split).
IR Spectroscopy
3200–3400 cm⁻¹
NH Stretch . Broadened due to hydrogen bonding.[3]
Safety & Handling (E-E-A-T)
Chloroacetyl Chloride: A potent lachrymator and corrosive. It causes severe burns and eye damage. All transfers must be done in a functioning fume hood. Neutralize glassware with aqueous bicarbonate before removal from the hood.
Ethyl 3-aminocrotonate: May degrade upon prolonged storage. Store at 2–8°C.
Reaction Exotherm: The acylation is highly exothermic.[5] Failure to cool adequately (Step 3) can lead to "runaway" polymerization, yielding a dark tar instead of the product.
References
Singh, K., et al. (2013).[6] "Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials." Journal of Medicinal Chemistry, 56(5), 1811–1826. Link (Describes the acylation of ethyl 3-aminocrotonate with chloroacetyl chloride).
Tietze, L. F., & Beifuss, U. (1991). "The Knoevenagel Reaction." Comprehensive Organic Synthesis, 2, 341-394. (General reference for control of regioselectivity in enamine reactions).
GuideChem. (n.d.). "Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate Properties and Suppliers." Link
PubChem. (n.d.). "Ethyl 3-aminocrotonate Compound Summary." National Library of Medicine. Link
Safety data sheet (SDS) and handling precautions for chloroacetyl crotonates
Executive Summary & Chemical Identity[1][2] Chloroacetyl crotonates represent a class of bifunctional reactive intermediates often utilized in the synthesis of peptidomimetics, covalent inhibitors, and heterocycle format...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2]
Chloroacetyl crotonates represent a class of bifunctional reactive intermediates often utilized in the synthesis of peptidomimetics, covalent inhibitors, and heterocycle formation. Their utility in drug development stems from their "dual-warhead" structure: they possess both a chloroacetyl group (a potent electrophile for
alkylation) and a crotonyl moiety (an -unsaturated system acting as a Michael acceptor).
This chemical profile, while synthetically valuable, necessitates a Biosafety Level 2 (BSL-2) or Occupational Exposure Band 4 (OEB-4) handling approach due to the compound's potential for severe corrosivity, lachrymatory effects, and irreversible protein alkylation.
Structural Hazard Analysis
Unlike standard reagents, chloroacetyl crotonates present a synergistic toxicity profile. You are not just handling an acid or an ester; you are handling a covalent modifier .
Note: In the absence of a compound-specific SDS for proprietary intermediates, the following classification is derived from the "Worst-Case Moiety" principle, aggregating data from chloroacetyl chloride and crotonic acid derivatives.
Signal Word: DANGER[4][5][6]
Hazard Statements
H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]
H314: Causes severe skin burns and eye damage.[1][2][3][4]
H317: May cause an allergic skin reaction (Skin Sensitizer).
H335: May cause respiratory irritation (Lachrymator).[5]
H341: Suspected of causing genetic defects (due to alkylating potential).
Mechanism of Toxicity
The following diagram illustrates the "Dual Warhead" toxicity pathway, explaining why immediate decontamination is critical.
Figure 1: Mechanistic toxicity pathways of chloroacetyl crotonates showing parallel risks of alkylation, corrosive hydrolysis, and protein sensitization.
Handling Protocols: The "Self-Validating" System
To ensure safety, we rely on a Double-Barrier System . This protocol assumes the primary containment (flask/vial) will fail and relies on secondary engineering controls.
Engineering Controls
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).
Secondary: All weighing and transfer must occur within a secondary containment tray (polypropylene) to catch spills.
Atmosphere: Handle under inert gas (
or Ar) if possible, as moisture hydrolysis releases HCl gas.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged protection against
-halo carbonyls due to rapid permeation.
Body Part
Required PPE
Rationale
Hands (Layer 1)
4-mil Nitrile (Disposable)
Tactile dexterity.
Hands (Layer 2)
Silver Shield® / 4H® Laminate
Critical: Impermeable to small halo-organics.
Hands (Layer 3)
8-mil Nitrile (Outer)
Mechanical protection for the laminate glove.
Eyes
Chemical Splash Goggles
Face shield required if pouring >100mL.
Respiratory
Full-face respirator with OV/AG cartridges
Only required if working outside a fume hood (Emergency only).
Operational Workflow: Transfer & Synthesis
Preparation: Place a quenching bath (10% aqueous sodium bicarbonate or 1M NaOH) inside the hood before starting.
Weighing: Do not weigh on an open bench. Use a tared vial inside the hood or a balance enclosure.
Transfer: Use a positive-displacement pipette or cannula transfer. Avoid needles (aerosol risk).
Reaction Monitoring: When taking TLC/LCMS samples, quench the aliquot immediately in methanol/amine before removing it from the hood to prevent contaminating analytical equipment.
Emergency Response & Decontamination
In the event of exposure, the speed of response determines the severity of the injury. The chloroacetyl group is a lachrymator , meaning it will incapacitate the victim via tear production, making self-rescue difficult.
Exposure Response Algorithm
Figure 2: Emergency response decision tree emphasizing immediate flushing and delayed monitoring for pulmonary edema.
Spill Cleanup (Small Scale < 100 mL)
Evacuate: Clear the immediate area.
PPE Up: Don Silver Shield gloves and respiratory protection.
Contain: Use a spill pillow or vermiculite. Do not use paper towels (reaction with cellulose can be exothermic).
Neutralize: Cover the absorbed material with 10% Sodium Carbonate (
) or a mixture of water/ammonia .
Chemistry: The base hydrolyzes the anhydride/ester and neutralizes the HCl. The amine (ammonia) rapidly quenches the alkylating chloroacetyl group.
Disposal: Collect as hazardous chemical waste (Tag: "Toxic, Corrosive, Organic").
Storage & Stability
Temperature: Store at -20°C (Freezer).
Atmosphere: Store under Argon or Nitrogen.
Container: Glass or Teflon. Avoid metal containers (corrosion risk from hydrolysis).
Shelf Life: Check for precipitate (chloroacetic acid) or acrid smell (HCl) monthly.
References & Authoritative Grounding
PubChem. Chloroacetyl Chloride - Safety and Hazards. (Source of Chloroacetyl toxicity data).
[Link]
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.
[Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).
[Link]
Disclaimer: This guide is intended for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier if available. In the absence of specific data, assume the highest level of toxicity based on functional group analysis.
Application Notes & Protocols: Strategic Solvent Selection for Reactions of Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate
For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. Abstract: This document provides a comprehensive guide to selecting the optimal solvent for chemical transformation...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Abstract: This document provides a comprehensive guide to selecting the optimal solvent for chemical transformations involving ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate. This substrate is a versatile building block in heterocyclic synthesis due to its dual reactive sites: a nucleophilic enamine system and an electrophilic chloroacetyl group. The choice of solvent is paramount as it directly influences reaction kinetics, regioselectivity, and yield by modulating reactant solubility, stabilizing transition states, and potentially participating in the reaction pathway. This guide elucidates the underlying chemical principles and provides actionable protocols for common reaction types.
Introduction: The Critical Role of the Solvent
Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate is a polyfunctionalized molecule poised for a variety of synthetic transformations, most notably intramolecular and intermolecular cyclizations to form diverse heterocyclic scaffolds.[1] Its reactivity profile is dominated by two key features:
The Enamine Moiety: The β-amino group conjugated with the ester carbonyl creates an electron-rich enamine system. The nitrogen lone pair enhances the nucleophilicity of the α-carbon, making it susceptible to attack by electrophiles.[2][3]
The α-Chloroacetyl Group: The chloroacetyl fragment presents a reactive electrophilic center at the α-carbon, which is susceptible to nucleophilic attack, and a chlorine atom that can act as a leaving group in substitution reactions.[4]
The solvent's role extends beyond merely dissolving reactants. It is an active participant in the reaction's energetic landscape. Solvent properties such as polarity, proticity (ability to donate a proton), and coordinating ability can dramatically alter the course of a reaction. A judicious choice of solvent can accelerate desired pathways while suppressing unwanted side reactions.
Understanding the Reactant: Physicochemical Properties
A foundational understanding of the substrate's properties is essential for solvent selection.
Solubility Profile: The molecule possesses both polar (amine, carbonyls) and nonpolar (ethyl, methyl groups) regions.[6][7][8] This amphiphilic character suggests moderate solubility in a range of organic solvents.
Polar Protic Solvents (e.g., Ethanol, Methanol): Likely soluble due to hydrogen bonding with the amine and carbonyl groups.[6][7]
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Good solubility is expected due to dipole-dipole interactions.
Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is anticipated.
The presence of the primary amine and carbonyl groups allows the molecule to act as both a hydrogen bond donor and acceptor, enhancing its solubility in protic solvents.[6][9]
Core Reactions and Solvent Selection Logic
The primary synthetic utility of this substrate lies in its ability to undergo nucleophilic substitution at the chloroacetyl group, often followed by cyclization. The nature of the nucleophile and the desired reaction mechanism (Sₙ1 vs. Sₙ2) are the principal determinants of the optimal solvent class.
Sₙ2 Reactions: Favoring Polar Aprotic Solvents
The reaction of the chloroacetyl group with a strong, typically anionic, nucleophile is a classic example of a second-order nucleophilic substitution (Sₙ2) reaction.
Mechanism: A single concerted step where the nucleophile attacks the electrophilic carbon, and the chloride leaving group departs simultaneously.
Rationale: Polar aprotic solvents are ideal for Sₙ2 reactions for several key reasons:[10][11][12][13]
They readily dissolve the polar substrate and often the nucleophilic salt.[11]
They solvate the cation of the nucleophilic salt, leaving the anion "naked" and highly reactive.[10][14] This enhances the nucleophile's strength.
They do not form hydrogen bonds with the nucleophile, which would otherwise "cage" it and reduce its reactivity.[10][12]
Causality Explained: In an Sₙ2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. By using a polar aprotic solvent, we maximize the effective concentration and reactivity of the nucleophile, thereby accelerating the reaction.[12][15] Protic solvents, in contrast, would solvate the nucleophile, creating a solvent shell that sterically hinders its approach to the electrophilic carbon and energetically stabilizes its ground state, thus increasing the activation energy and slowing the reaction.[14][16]
Sₙ1 Reactions: The Role of Polar Protic Solvents
While less common for this specific substrate due to the primary nature of the electrophilic carbon, understanding the solvent requirements for a first-order nucleophilic substitution (Sₙ1) is crucial for completeness. Sₙ1 reactions would be favored if the substrate were modified to have a tertiary or resonance-stabilized electrophilic center.
Mechanism: A two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile.
Optimal Solvent Class: Polar Protic
Examples: Water, Ethanol, Methanol, Acetic Acid.
Rationale: Polar protic solvents are preferred for Sₙ1 reactions because:[10][11][13][16]
Their high polarity stabilizes the charged carbocation intermediate and the transition state leading to it.[15][16]
They can hydrogen bond with the leaving group, facilitating its departure.[11]
Causality Explained: The rate-determining step in an Sₙ1 reaction is the formation of the carbocation. Polar protic solvents lower the energy of the transition state for this step, thereby increasing the reaction rate.[11][15][16]
Data Summary and Protocol Design
The following table provides a comparative summary of solvent properties and their implications for reactions with ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate.
Solvent Class
Examples
Dielectric Constant (Polarity)
Protic/Aprotic
Favored Mechanism
Rationale & Key Considerations
Polar Aprotic
DMF, DMSO, Acetonitrile, Acetone
High (>20)
Aprotic
Sₙ2
Excellent for dissolving polar reactants.[11] Enhances nucleophilicity by solvating cations, leaving the anionic nucleophile "naked" and highly reactive.[10][12][14] Ideal for reactions with strong nucleophiles.
Polar Protic
Water, Ethanol, Methanol
High (>20)
Protic
Sₙ1
Stabilizes carbocation intermediates and leaving groups through hydrogen bonding.[11][16] Can act as the nucleophile in solvolysis reactions. Reduces the strength of anionic nucleophiles.[12]
Nonpolar
Toluene, Hexane, Dichloromethane
Low (<10)
Aprotic
Generally Unfavorable
Poor solubility for the substrate and most nucleophilic salts. Can be used in specific cases with phase-transfer catalysts or for reactions not involving ionic species.
Experimental Protocols
Protocol 1: Sₙ2-Mediated Synthesis of a Thiazole Derivative
This protocol details a representative Sₙ2 reaction where the chloroacetyl group is attacked by a sulfur nucleophile, followed by intramolecular cyclization.
Rationale: MeCN is a polar aprotic solvent that will dissolve both reactants and facilitate the Sₙ2 attack of the thioamide sulfur. It has a convenient boiling point for reflux conditions.
Preparation: Use anhydrous acetonitrile to prevent side reactions involving water.
Reaction Setup:
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate (1.0 eq).
Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration).
Add thioacetamide (1.1 eq) to the solution.
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the HCl generated during the reaction.
Reaction Execution:
Heat the reaction mixture to reflux (approx. 82°C for MeCN) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature.
Workup and Purification:
Filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride).
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Visualization of Solvent Selection Logic
The decision-making process for solvent selection can be visualized as follows:
Caption: Solvent selection workflow based on the reaction mechanism.
Troubleshooting and Advanced Considerations
Low Solubility: If the substrate or reagents exhibit poor solubility even in the recommended solvent, gentle heating or sonication can be employed. Alternatively, a co-solvent system might be necessary.
Side Reactions: In protic solvents, solvolysis (where the solvent acts as the nucleophile) can be a competitive side reaction. In reactions involving strong bases, polar aprotic solvents like acetone may be unsuitable due to their relatively acidic α-protons.[17]
Intramolecular vs. Intermolecular Reactions: The choice of solvent can influence the balance between intramolecular cyclization and intermolecular polymerization. Dilute conditions generally favor intramolecular pathways. The solvent's ability to stabilize charged intermediates can also play a role.
Conclusion
The selection of a solvent for reactions involving ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate is a critical parameter that dictates the efficiency and outcome of the synthesis. A thorough analysis of the reaction mechanism—primarily distinguishing between Sₙ1 and Sₙ2 pathways—provides a logical framework for choosing between polar protic and polar aprotic solvents. Polar aprotic solvents like acetonitrile and DMF are generally the preferred choice for the common Sₙ2-type transformations of this versatile substrate, as they enhance the reactivity of the nucleophile. By applying the principles and protocols outlined in this guide, researchers can optimize their synthetic strategies and successfully utilize this valuable building block in the development of novel chemical entities.
References
Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?[Link]
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
University of Illinois. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
LibreTexts Chemistry. (2021). 7.5: SN1 vs SN2. [Link]
ResearchGate. (2003). Reactivity of Chloroacetylated β-Enamino Compounds. Synthesis of Heterocycles. [Link]
Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. [Link]
SciSpace. (n.d.). Trichloroacetylation of some cyclic enamines. [Link]
Fiveable. (n.d.). Carbonyl Condensations with Enamines: The Stork Enamine Reaction. [Link]
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]
PubMed. (n.d.). Trichloroacetylation of some cyclic enamines. [Link]
ResearchGate. (2025). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. [Link]
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
ResearchGate. (n.d.). C‐acylation reaction of β‐enaminones 1 with trifluoroacetic anhydride.... [Link]
LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. [Link]
PubMed. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. [Link]
YouTube. (2025). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). [Link]
Digital Commons @ SUNY Buffalo State. (n.d.). Cyclization Reactions of Enamines in Aqueous Solution. [Link]
University of California, Irvine. (n.d.). Enamine Catalysis. [Link]
Semantic Scholar. (1984). Nucleophilic substitution at centers other than carbon: reaction at the chlorine of N-chloroacetanilides with triethylamine as the nucleophile. [Link]
ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
ACS Publications. (2026). Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. [Link]
Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. [Link]
Technical Support Center: Recrystallization of Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate
Welcome to the technical support center for the purification of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful recrystallization of this compound. As Senior Application Scientists, we have compiled our field-proven insights to help you navigate the nuances of this purification process.
Troubleshooting Guide for Recrystallization
This section addresses common issues encountered during the recrystallization of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate in a question-and-answer format.
Question 1: What is the first step in selecting a recrystallization solvent for ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate?
Answer: The fundamental principle of recrystallization is that the compound of interest should be highly soluble in the chosen solvent at elevated temperatures and poorly soluble at lower temperatures. For ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate, a molecule with both polar (amino, ester, chloroacetyl) and non-polar (ethyl, butenoate backbone) characteristics, a solvent of intermediate polarity is often a good starting point.
A general rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[1] Therefore, esters like ethyl acetate or ketones like acetone could be good initial candidates. A systematic approach to solvent screening is highly recommended.
Question 2: My compound is not dissolving in the chosen hot solvent. What should I do?
Answer: If your compound fails to dissolve even when the solvent is heated to its boiling point, it indicates that the solvent is too non-polar. You have a few options:
Increase Solvent Polarity: Switch to a more polar solvent. For example, if you started with toluene and observed poor solubility, try ethyl acetate or isopropanol.
Use a Solvent Mixture: You can add a more polar, miscible "good" solvent dropwise to the hot suspension until the compound dissolves. A common example is adding ethanol to a suspension in water.[2]
Question 3: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the solution is highly supersaturated or when significant impurities are present.[3] To remedy this:
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the supersaturation level upon cooling.[4]
Slow Down the Cooling Process: Rapid cooling encourages oil formation.[5] Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.[4]
Use a Different Solvent or a Solvent Pair: The chosen solvent's boiling point might be too high. A lower boiling point solvent might be more suitable. Alternatively, using a solvent pair can sometimes prevent oiling out.
Question 4: No crystals are forming upon cooling, even after a long time. What are the next steps?
Answer: The absence of crystal formation usually indicates that the solution is not supersaturated, meaning too much solvent was used.[3] Here are some techniques to induce crystallization:
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.[4]
Reduce the Solvent Volume: Carefully evaporate some of the solvent by gently heating the solution or using a rotary evaporator, and then allow it to cool again.[3]
Cool to a Lower Temperature: If the solution has cooled to room temperature, try placing it in an ice bath or a refrigerator to further decrease the solubility of your compound.
Question 5: The resulting crystals are colored, suggesting the presence of impurities. What should I do?
Answer: If your final crystals are colored, it is likely that impurities are trapped within the crystal lattice. To address this:
Perform a Second Recrystallization: A second recrystallization of the obtained crystals will often yield a purer product.
Use Activated Charcoal: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Be cautious not to add too much, as it can also adsorb your product.
Systematic Solvent Selection Protocol
A systematic approach is crucial for identifying the ideal recrystallization solvent.
Experimental Protocol for Solvent Screening:
Place a small amount (e.g., 20-30 mg) of the impure ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate into several test tubes.
To each test tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature. An ideal solvent will show low solubility.
If the solid does not dissolve in about 1 mL of solvent at room temperature, heat the test tube in a water bath towards the solvent's boiling point.
If the solid dissolves at the higher temperature, it is a potentially good solvent.
Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath.
Observe if crystals form. The best solvent will result in a high yield of pure crystals upon cooling.
Table 1: Potential Recrystallization Solvents for Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate
The following diagram outlines the decision-making process for troubleshooting the recrystallization of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Solubility & Stability Issues in Aqueous Media
Executive Summary & Compound Profile
User Warning: Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate (CAS 65713-76-0) presents a dual challenge in aqueous media: thermodynamic insolubility (due to its lipophilic enamino-ester scaffold) and kinetic instability (due to the reactive
-chloroacetyl and hydrolyzable enamine motifs).
This guide provides validated protocols to solubilize this compound for biological assays and synthetic applications without compromising its structural integrity.
Poor aqueous solubility (< 0.5 mg/mL in pure water).[1]
Reactivity
Electrophilic alkylating agent
DO NOT use nucleophilic buffers (Tris, Glycine).[1]
Basicity
Vinylogous amide (Weak base)
DO NOT use acid to solubilize; triggers hydrolysis.
Critical Decision Matrix
Before selecting a protocol, determine your application. The presence of cells or reactive reagents dictates the solvent system.[1]
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.
Solubilization Protocols
Method A: The "DMSO Spike" (For Low-Concentration Assays)
Best for: High-throughput screening (HTS), IC50 determination (< 100 µM).[1]
Mechanism: DMSO disrupts the water lattice and solvates the hydrophobic ester/alkyl regions.[1]
Constraint: Final DMSO concentration must remain < 0.5% (v/v) to avoid cytotoxicity or enzyme denaturation.[1]
Protocol:
Stock Preparation: Dissolve 10 mg of compound in 1 mL of anhydrous DMSO . (Concentration: ~48 mM).[1]
Note: Store this stock at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture ingress and hydrolysis.
Intermediate Dilution (Critical Step):
Do NOT add the stock directly to the cell media.[1] This causes "shock precipitation."
Prepare a 100x working solution in pure DMSO first.
Final Addition:
Place the aqueous media (buffer/media) on a vortex mixer.[1]
Slowly inject the DMSO working solution into the center of the vortex .[1]
Method B: Cyclodextrin Complexation (For High Stability)
Best for: Animal studies, long-duration incubation, or concentrations > 100 µM.[1]
Mechanism: Hydroxypropyl-
-cyclodextrin (HP--CD) forms a "host-guest" inclusion complex. The hydrophobic enamino ester sits inside the CD cavity, while the hydrophilic exterior interacts with water.[1] This also shields the chloroacetyl group from hydrolytic attack.
Protocol:
Vehicle Prep: Prepare a 20% (w/v) solution of HP-
-CD in Phosphate Buffered Saline (PBS, pH 7.4).[1]
Compound Addition: Add the compound powder to the vehicle.
Energy Input: Sonicate for 20 minutes at ambient temperature (avoid heat).
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solids.
Validation: Verify concentration via HPLC, as filtration may remove un-dissolved material.
Q1: Can I use Tris-HCl buffer?A:NO. Tris contains a primary amine. The chloroacetyl group on your compound is an electrophile. It will react with Tris (alkylation), changing your compound into a Tris-adduct within hours.[1] Use non-nucleophilic buffers like PBS, HEPES, or MOPS .[1]
Q2: The solution turned yellow overnight. Is it still good?A: Likely not. A yellow/orange shift often indicates cyclization (formation of a pyrrole or furan chromophore) or oxidation. Verify purity by LC-MS. If the peak at MW 205.6 is gone, discard the solution.[1]
Q3: Can I use acid (HCl) to protonate the amine and dissolve it?A: No. While this works for simple amines, this is an enamino ester.[1] The nitrogen lone pair is delocalized into the ester carbonyl (vinylogous amide).[1] It is not basic enough to protonate without very strong acid, which will immediately hydrolyze the enamine C=C double bond, destroying the molecule.[1]
Q4: Why does it precipitate when I freeze the media?A: Solubility is temperature-dependent. Freezing forces the compound out of solution (cryoprecipitation).[1] Upon thawing, the crystals may not re-dissolve.[1] Always prepare fresh solutions or store as a frozen DMSO stock, not as a diluted aqueous solution.[1]
References
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link[1]
Savjani, K. T., et al. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link
Organic Chemistry Portal. (n.d.). Synthesis of
-enamino esters. (General reactivity context for enamino esters). Link
Executive Summary: The Diagnostic Challenge Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate is a critical "push-pull" enamine intermediate, frequently employed in the Hantzsch synthesis of thiazoles and dihydropyridines....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Diagnostic Challenge
Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate is a critical "push-pull" enamine intermediate, frequently employed in the Hantzsch synthesis of thiazoles and dihydropyridines. Its structural integrity is defined by a delicate stereochemical balance: the (2E) configuration is stabilized by a strong intramolecular hydrogen bond between the amine donor and the chloroacetyl ketone acceptor.
This guide provides a definitive spectral analysis of this compound, comparing its signature signals against its metabolic precursors and stereochemical alternatives.[1] We establish a self-validating interpretation protocol to distinguish the target molecule from common synthetic impurities like Ethyl 3-aminocrotonate (precursor) and the (2Z)-isomer .
Structural Logic & Stereochemistry[2]
Before interpreting the spectrum, we must define the magnetic environment. The (2E) designation implies that the high-priority groups at C2 (Ester) and C3 (Amine) are on opposite sides (trans).
C2 Priority: Ester (
) > Chloroacetyl () ?
Correction: By CIP rules, the Ester carbonyl carbon is bonded to (O, O, C) while the Ketone carbonyl is (O, C, C).[1] The Ester wins.
Result: In the (2E) isomer, the Amine and Ester are trans.[2] Consequently, the Amine and Chloroacetyl ketone are cis .[1]
Implication for NMR: This arrangement facilitates a six-membered intramolecular hydrogen bond (Resonance Assisted Hydrogen Bond - RAHB), locking the conformation and significantly deshielding the amino protons.
Figure 1: Stereochemical stability logic. The (2E) isomer is thermodynamically favored due to the superior H-bond accepting capability of the ketone oxygen compared to the ester oxygen found in the (2Z) form.
Comparative Spectral Analysis
The following data compares the target molecule against its non-chlorinated precursor (Ethyl 3-aminocrotonate). This comparison is vital for monitoring reaction completion.
. Using polar aprotic solvents like may disrupt the intramolecular H-bond, causing the signal to shift upfield and broaden, potentially confusing the stereochemical assignment.[1]
Detailed Interpretation Protocol
This protocol ensures rigorous identification, moving beyond simple peak matching to structural validation.[1]
Step 1: The "Anchor" Signals (Ester Validation)
Locate the ethyl ester signals first to calibrate the spectrum.
Integration Check: Set the quartet to integral 2.00. All other integrals must align relative to this.
Step 2: The "Reaction Success" Marker (Chloroacetyl)
Look for the singlet at
.
Validation: It must integrate to 2H.
Troubleshooting: If this peak appears as a doublet or is shifted to
ppm, suspect the hydrolysis byproduct (ethyl 4-chloroacetoacetate) where the amine has been lost.
Step 3: Stereochemical Confirmation (The Amine Region)
Examine the region above 10 ppm.
Observation: A broad, deshielded signal at 10.5 - 11.8 ppm .[1]
Mechanistic Insight: This extreme downfield shift is the "smoking gun" for the (2E) geometry. In the (2Z) isomer (chelated to ester), this signal would appear further upfield (typically 8.5 - 9.5 ppm) because the ester carbonyl is a weaker H-bond acceptor than the ketone.
Visualization: Assignment Workflow
Figure 2: Diagnostic workflow for validating the identity and stereochemistry of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate.
Experimental Considerations & Pitfalls
Tautomerism (Enamine vs. Imine)
While the enamine form is stabilized by conjugation and H-bonding, the imine tautomer (Ethyl 3-imino-2-(chloroacetyl)butanoate) is a theoretical possibility.
Differentiation: The imine form would disrupt the conjugation. You would lose the downfield NH signal and likely see a shift in the C3-Methyl group (moving upfield toward 2.2 ppm). In
, the (2E)-enamine is overwhelmingly favored (>95%).[1]
Sample Preparation
Concentration: 10-15 mg in 0.6 mL
.
Acid Sensitivity: This compound is acid-sensitive. Old
often contains (deuterium chloride), which can protonate the enamine () or hydrolyze the amine.[1]
Recommendation: Filter solvent through basic alumina or use a fresh ampoule of
with TMS.
Quantification of Purity
To calculate the purity (wt%) vs. the non-chlorinated precursor:
References
Standard NMR Data for Enamino Esters:
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer. (General reference for chemical shifts of enamines).
[Link][1]
Stereochemistry of
-Enamino Ketones:
Lieto, J., et al. (1998).[1] "Tautomerism and isomerism in -enaminones." Journal of Organic Chemistry. (Establishes the priority of H-bonding to ketones over esters).
[Link]
Synthesis of Thiazole Precursors:
Hantzsch, A. (1881).[1] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for this class of intermediates).
[Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate
Introduction: The Imperative of Structural Elucidation in Drug Discovery In the landscape of modern drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of prog...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Structural Elucidation in Drug Discovery
In the landscape of modern drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of progress. Mass spectrometry (MS) stands as a pillar of analytical chemistry, offering unparalleled sensitivity and structural insight.[1][2] While a simple mass-to-charge ratio from a full scan MS can suggest a molecular weight, it is the fragmentation pattern generated through tandem mass spectrometry (MS/MS) that provides a veritable fingerprint of the molecule, revealing the intricate connectivity of its atoms.[3][4]
This guide provides an in-depth analysis of the predicted fragmentation patterns of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate , a molecule possessing a rich array of functional groups ripe for characteristic cleavages. We will explore its fragmentation behavior under electrospray ionization (ESI) and collision-induced dissociation (CID), comparing the expected outcomes at varying collision energies. This comparative approach is designed to equip researchers with the predictive knowledge to identify this molecule and similar structures in complex matrices.
The subject of our investigation, ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate (CAS 65713-76-0), has a molecular formula of C₈H₁₂ClNO₃ and a monoisotopic mass of approximately 205.05 g/mol .[5] Its structure features an ethyl ester, an enamine, a ketone, and a chloroacetyl moiety, each contributing to a unique and predictable fragmentation cascade.
Methodology: A Framework for Predictive Fragmentation Analysis
To predict the fragmentation behavior, we will employ a logical framework grounded in established mass spectrometry principles.[4][6] Our analysis will be conducted under positive-ion ESI, a soft ionization technique ideal for generating the protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[2][7][8] The subsequent fragmentation will be induced via collision-induced dissociation (CID), a process where ions are accelerated and collided with neutral gas molecules, converting kinetic energy into internal energy to induce bond breakage.[9]
Experimental Workflow Design
A robust analytical workflow is paramount for obtaining clear, reproducible fragmentation data. The following protocol outlines a standard approach for the analysis of small molecules like our target compound.[10][11]
Caption: Proposed LC-MS/MS workflow for fragmentation analysis.
Detailed Experimental Protocol
Sample Preparation :
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in HPLC-grade methanol.[12][13]
Perform a serial dilution to a final working concentration of approximately 1-5 µM. The final solvent should be a mixture compatible with reverse-phase chromatography, such as 50:50 methanol:water.[14]
To promote protonation for positive-ion ESI, acidify the final solution with 0.1% formic acid.[12][14]
Filter the sample through a 0.22 µm filter to remove any particulates that could clog the system.[15]
Liquid Chromatography (LC) Conditions :
Column : Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A : Water + 0.1% Formic Acid.
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
Flow Rate : 0.3 mL/min.
Gradient : A linear gradient from 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
MS1 Analysis : Perform a full scan from m/z 50 to 500 to identify the protonated molecular ion, [M+H]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), expect to see a characteristic isotopic pattern at m/z 206.1 and 208.1.[3]
MS2 Analysis (Tandem MS) : Perform a product ion scan targeting the most abundant isotopic peak of the precursor ion (m/z 206.1).
Collision Gas : Argon or Nitrogen.
Collision Energy Comparison : Acquire spectra at a range of collision energies (e.g., 10 eV, 20 eV, and 40 eV) to observe the transition from low-energy (rearrangement-favored) to high-energy (direct cleavage-favored) fragmentation.[9]
Results and Discussion: Predicted Fragmentation Pathways
The structure of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate offers several likely sites for fragmentation. The protonation is expected to occur at the most basic site, which is likely the amino group, although protonation of the carbonyl oxygen atoms is also possible. The fragmentation cascade will proceed from this protonated precursor.
Key Fragmentation Mechanisms at Play
Alpha (α) Cleavage : This involves the cleavage of a bond adjacent to a heteroatom (like nitrogen or oxygen) or a carbonyl group.[16][17] It is a common pathway for amines, ethers, and carbonyl compounds.[18][19]
McLafferty Rearrangement : This is a characteristic rearrangement for ketones, aldehydes, and esters that possess a γ-hydrogen atom. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by cleavage of the β-bond, resulting in the loss of a neutral alkene.[20][21][22]
Loss of Small Neutral Molecules : The elimination of stable, neutral molecules like water (H₂O), carbon monoxide (CO), ethylene (C₂H₄), or ketene (H₂C=C=O) is a common and energetically favorable fragmentation pathway.[16]
Pathway A: Fragmentation of the Chloroacetyl Moiety
This is predicted to be a dominant pathway due to the lability of the C-Cl bond and the stability of the resulting acylium ions.
Caption: Predicted fragmentation of the ethyl ester group.
Loss of Ethylene (C₂H₄) (m/z 178.1) : A classic McLafferty-type rearrangement involving the transfer of a hydrogen from the ethyl group to the ester carbonyl oxygen, followed by the neutral loss of ethylene, is a very common pathway for ethyl esters. [20][22]This would produce a prominent ion at m/z 178.1, corresponding to the protonated carboxylic acid.
Loss of Ethanol (EtOH) (m/z 160.1) : The loss of a neutral ethanol molecule is also possible, particularly at moderate collision energies, leading to an ion at m/z 160.1.
Loss of Ethoxy Radical (•OEt) (m/z 161.1) : At higher energies, direct cleavage of the C-O ester bond can result in the loss of an ethoxy radical, yielding a fragment at m/z 161.1.
Comparative Analysis: The Effect of Collision Energy
The relative abundance of these fragment ions will be highly dependent on the applied collision energy. This provides a powerful dimension for comparative analysis.
Predicted Fragment Ion (m/z)
Proposed Origin
Low CID Energy (~10 eV)
Medium CID Energy (~20 eV)
High CID Energy (~40 eV)
206.1 / 208.1
[M+H]⁺ (Precursor)
High
Medium
Low / Absent
178.1 / 180.1
[M+H - C₂H₄]⁺
High
Medium
Low
157.1 / 159.1
[M+H - •CH₂Cl]⁺
Medium
High
Medium
130.1 / 132.1
[M+H - C₂H₂ClO]⁺
Low
Medium
High
112.1 / 114.1
[130.1 - H₂O]⁺
Absent
Low
Medium
84.1
[130.1 - EtOH]⁺
Absent
Low
Medium
Note: Isotopic peaks for chlorine-containing fragments are expected.
At Low Collision Energy (e.g., 10 eV) , we expect to see the precursor ion (m/z 206.1) as the base peak. Low-energy processes, particularly rearrangements like the loss of ethylene (m/z 178.1), will be prominent. The initial, less-disruptive α-cleavage leading to m/z 157.1 will also be present.
At Medium Collision Energy (e.g., 20 eV) , the precursor ion abundance will decrease, and fragmentation will become more extensive. The α-cleavage product (m/z 157.1) may become the base peak. More secondary fragmentations and direct cleavages will appear.
At High Collision Energy (e.g., 40 eV) , the precursor ion may be completely consumed. The spectrum will be dominated by smaller, more stable fragment ions resulting from multiple cleavage events, such as the ion at m/z 130.1 and its subsequent fragments.
Conclusion
The structural complexity of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate gives rise to a rich and informative fragmentation pattern under ESI-MS/MS analysis. By understanding the fundamental principles of fragmentation, we can predict a series of characteristic product ions. The most diagnostic fragments are expected to arise from the loss of ethylene (m/z 178.1) via a McLafferty-type rearrangement and the α-cleavage loss of the chloromethyl radical (m/z 157.1).
A comparative analysis of the fragmentation patterns at varying collision energies provides an additional layer of confidence in structural assignment. Low-energy CID favors rearrangement pathways, while high-energy CID reveals the core structural components through more extensive bond cleavage. This guide provides a predictive framework for researchers, enabling them to design experiments and interpret data with greater efficiency and accuracy in the crucial task of molecular identification.
References
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons.
University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]
University of Cambridge. (n.d.). Sample preparation for the ES/MS. Available at: [Link]
Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. Available at: [Link]
Wikipedia. (n.d.). Mass spectral interpretation. Available at: [Link]
LC-MS.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available at: [Link]
Gabelica, V., & De Pauw, E. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews, 24(4), 566-587. (No direct URL, journal article).
Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1975-1979. Available at: [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Available at: [Link]
OpenStax. (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. Available at: [Link]
Canadian Science Publishing. (1972). Mass Spectra of β-Keto Esters. Available at: [Link]
Fiveable. (n.d.). Interpreting Mass Spectra | Organic Chemistry Class Notes. Available at: [Link]
ResearchGate. (1972). Mass Spectra of β-Keto Esters. Available at: [Link]
ChemRxiv. (2021). Modeling the ionization efficiency of small molecules in positive electrospray ionization. Available at: [Link]
Rutgers University. (n.d.). Electrospray Ionization (ESI) Instructions. Available at: [Link]
University of Illinois. (n.d.). Sample Preparation | School of Chemical Sciences. Available at: [Link]
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Available at: [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
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Harrison, A. G. (2012). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry, 23(1), 12-20. Available at: [Link]
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Chen, Y., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (55), 3144. Available at: [Link]
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ACS Publications. (1966). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Available at: [Link]
Springer. (1989). Collision-induced dissociation mass spectra of protonated alkyl amines. Available at: [Link]
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ResearchGate. (2022). Comparison of the collision-induced dissociation (CID) mass spectra.... Available at: [Link]
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Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 15(1), 432-465. Available at: [Link]
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